molecular formula C15H11ClN2O3S2 B2886129 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896282-99-8

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2886129
CAS RN: 896282-99-8
M. Wt: 366.83
InChI Key: OOCMFSMBOJPMSI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide, also known as CBM-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. CBM-3 is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide derivatives have been investigated for their biological activities, particularly as inhibitors of carbonic anhydrase and as potential therapeutic agents for cancer and cardiovascular diseases. The modification of the benzothiazole and sulfonyl functional groups has led to the discovery of compounds with significant pharmacological properties. For instance, derivatives have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines, demonstrating potential as anticancer agents (Ö. Yılmaz et al., 2015). Additionally, other research has focused on the development of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides with class III antiarrhythmic activity, highlighting their potential in treating cardiovascular diseases (J. Ellingboe et al., 1992).

Organic Synthesis and Chemical Methodologies

In organic synthesis, the molecule has been used as a key intermediate or structural motif in the synthesis of complex molecules. For example, its derivatives have been applied in the synthesis of thiadiazolobenzamide and its Ni and Pd complexes, showcasing the versatility of the benzothiazole moiety in coordinating with metals and forming complexes with potential catalytic applications (F. Adhami et al., 2012).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-23(20,21)10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMFSMBOJPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide

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